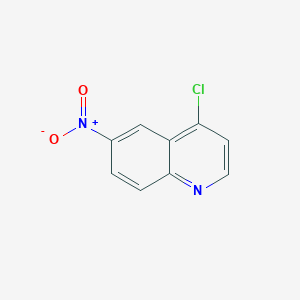

4-Chloro-6-nitroquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 146766. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-6-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c10-8-3-4-11-9-2-1-6(12(13)14)5-7(8)9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLKFKUSJAFUYDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10301853 | |

| Record name | 4-Chloro-6-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10301853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13675-94-0 | |

| Record name | 13675-94-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146766 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-6-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10301853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-6-nitroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-6-nitroquinoline: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 4-Chloro-6-nitroquinoline. This compound is a key intermediate in medicinal chemistry, recognized for its role as a dopamine receptor antagonist with high affinity and selectivity for the 5-HT6 receptor.[1] Its potential applications in the study of neurodegenerative diseases such as Parkinson's and depression underscore the importance of a thorough understanding of its physicochemical characteristics and biological activity.[1] This document consolidates available data on its properties, provides a detailed, generalized experimental protocol for its synthesis, and visualizes key logical and biological pathways to facilitate further research and development.

Chemical Properties and Structure

This compound is a substituted quinoline with the molecular formula C₉H₅ClN₂O₂.[1] The presence of a chloro group at the 4-position and a nitro group at the 6-position significantly influences its reactivity and biological profile.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that while some data is available from commercial suppliers and databases, specific experimental values for properties such as melting and boiling points are not readily found in the public domain. Therefore, some values are predicted based on the analysis of structurally similar compounds.

| Property | Value | Source |

| Molecular Formula | C₉H₅ClN₂O₂ | [1] |

| Molecular Weight | 208.60 g/mol | [1] |

| CAS Number | 13675-94-0 | [1][2] |

| IUPAC Name | This compound | [2] |

| Purity | ≥ 95% | [2] |

| Melting Point | Not available (predicted to be in the range of 150-160 °C based on related compounds) | |

| Boiling Point | Not available (predicted to be > 350 °C) | |

| Solubility | Poorly soluble in water; soluble in organic solvents such as DMSO and DMF.[3] | |

| Appearance | Pale yellow to yellow solid (predicted) | |

| XlogP (predicted) | 2.6 |

Structural Information

The structure of this compound is characterized by a quinoline core, which is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring.

-

SMILES: C1=CC2=NC=CC(=C2C=C1--INVALID-LINK--[O-])Cl[1]

-

InChI: InChI=1S/C9H5ClN2O2/c10-8-3-4-11-9-2-1-6(12(13)14)5-7(8)9/h1-5H[2]

-

InChIKey: FLKFKUSJAFUYDU-UHFFFAOYSA-N[2]

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available. The following tables provide predicted spectral characteristics based on the analysis of its structure and data from analogous compounds. These predictions are intended to guide researchers in the analysis of experimentally obtained spectra.

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Predicted Coupling Constants (J, Hz) |

| 8.9 - 9.1 | d | H-2 | J = 4.5 - 5.0 |

| 7.5 - 7.7 | d | H-3 | J = 4.5 - 5.0 |

| 8.2 - 8.4 | d | H-5 | J = 9.0 - 9.5 |

| 8.5 - 8.7 | dd | H-7 | J = 9.0 - 9.5, 2.0 - 2.5 |

| 9.2 - 9.4 | d | H-8 | J = 2.0 - 2.5 |

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 150 - 152 | C-2 |

| 122 - 124 | C-3 |

| 142 - 144 | C-4 |

| 128 - 130 | C-4a |

| 124 - 126 | C-5 |

| 145 - 147 | C-6 |

| 120 - 122 | C-7 |

| 132 - 134 | C-8 |

| 148 - 150 | C-8a |

Table 4: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1600 - 1580 | Medium | Aromatic C=C stretch |

| 1520 - 1475 | Strong | Asymmetric NO₂ stretch |

| 1350 - 1300 | Strong | Symmetric NO₂ stretch |

| 850 - 800 | Strong | C-Cl stretch |

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 208/210 | [M]⁺, Molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern) |

| 178/180 | [M-NO]⁺ |

| 162 | [M-NO₂]⁺ |

| 127 | [M-NO₂-Cl]⁺ |

Experimental Protocols

Generalized Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from a suitable aniline derivative. A common and effective strategy involves the cyclization to form the quinoline core, followed by nitration and chlorination. The following is a generalized protocol based on established synthetic methodologies for similar quinoline derivatives.

Caption: Proposed signaling pathway for 5-HT6 receptor antagonism.

The antagonism of the 5-HT6 receptor by compounds such as this compound is thought to prevent the Gαs-mediated activation of adenylate cyclase, leading to reduced production of cyclic AMP (cAMP) and subsequent decreased activation of Protein Kinase A (PKA). [4]Additionally, the 5-HT6 receptor has been shown to signal through non-canonical pathways, including the activation of the tyrosine kinase Fyn, which in turn can activate the ERK1/2 pathway. [5]By blocking the 5-HT6 receptor, this compound would inhibit these downstream signaling events, ultimately leading to an increase in dopamine release, which is a key therapeutic target for various neurological disorders. [1][6]

Conclusion

This compound is a valuable chemical entity with significant potential in drug discovery, particularly in the development of therapeutics for neurological and psychiatric conditions. While a comprehensive experimental dataset for its physicochemical properties is not yet fully available in the public domain, this guide provides a robust framework based on existing data and predictive methodologies. The detailed, generalized synthesis protocol and the elucidation of its role in the 5-HT6 receptor signaling pathway offer a solid foundation for researchers to further explore the therapeutic applications of this and related compounds. Future work should focus on obtaining precise experimental data to validate and expand upon the information presented herein.

References

- 1. bfh.ch [bfh.ch]

- 2. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. Impact of 5-HT6 Receptor Subcellular Localization on Its Signaling and Its Pathophysiological Roles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 4-Chloro-6-nitroquinoline from 4-hydroxyquinoline

An In-depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed guide for the two-step synthesis of 4-chloro-6-nitroquinoline, a valuable intermediate in medicinal chemistry and drug development, starting from 4-hydroxyquinoline. The process involves an initial electrophilic nitration to form 4-hydroxy-6-nitroquinoline, followed by a deoxychlorination reaction. This document outlines the detailed experimental protocols, summarizes key quantitative data, and presents a visual workflow of the synthesis pathway.

Synthesis Pathway Overview

The conversion of 4-hydroxyquinoline to this compound is efficiently achieved in two primary steps:

-

Nitration: The aromatic ring of 4-hydroxyquinoline is nitrated using a mixture of nitric acid and sulfuric acid. The hydroxyl group at the 4-position directs the electrophilic substitution primarily to the 6-position.

-

Chlorination: The intermediate, 4-hydroxy-6-nitroquinoline, is subsequently converted to the final product by replacing the hydroxyl group with a chlorine atom. This is typically accomplished using a chlorinating agent such as phosphorus oxychloride (POCl₃).[1][2]

Experimental Protocols

Step 1: Synthesis of 4-Hydroxy-6-nitroquinoline

This procedure details the regioselective nitration of the 4-hydroxyquinoline scaffold.

Methodology:

-

In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 4-hydroxyquinoline to concentrated sulfuric acid while maintaining the temperature below 10°C.

-

Stir the resulting solution until all the starting material has dissolved completely.

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate, cooled flask.

-

Add the nitrating mixture dropwise to the solution of 4-hydroxyquinoline over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 15°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours to ensure the reaction goes to completion.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

A yellow precipitate of 4-hydroxy-6-nitroquinoline will form. Collect the solid by vacuum filtration.

-

Wash the collected solid thoroughly with cold water until the filtrate is neutral to pH paper.

-

Dry the product under a vacuum to yield the intermediate, 4-hydroxy-6-nitroquinoline, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

This protocol describes the conversion of the hydroxyl group to a chloro group using phosphorus oxychloride.

Methodology:

-

Place the dried 4-hydroxy-6-nitroquinoline intermediate into a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube.

-

Add an excess of phosphorus oxychloride (POCl₃), which acts as both the reagent and the solvent.[1][3] A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.[4]

-

Heat the reaction mixture to reflux (approximately 100-110°C) and maintain this temperature for 4-6 hours.[3] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[3]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess POCl₃ under reduced pressure.[1]

-

Very carefully and slowly, pour the cooled, concentrated residue onto a stirred mixture of crushed ice and water to quench the reaction.[1] This step is highly exothermic and should be performed in a well-ventilated fume hood.

-

A solid precipitate of this compound will form. Continue stirring for 30-60 minutes to ensure complete precipitation and hydrolysis of any remaining reactive species.

-

Collect the crude product by vacuum filtration and wash it extensively with cold water, followed by a wash with a cold, dilute sodium bicarbonate solution to neutralize any residual acid.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.

Data Presentation

The following table summarizes the key quantitative data and conditions for the synthesis.

| Parameter | Step 1: Nitration | Step 2: Chlorination |

| Starting Material | 4-Hydroxyquinoline | 4-Hydroxy-6-nitroquinoline |

| Key Reagents | Conc. HNO₃, Conc. H₂SO₄ | Phosphorus Oxychloride (POCl₃), cat. DMF |

| Reagent Molar Ratio | 1.0 : 1.1 (Substrate : HNO₃) | 1.0 : 5-10 (Substrate : POCl₃) |

| Solvent | Conc. H₂SO₄ | Phosphorus Oxychloride (POCl₃) |

| Reaction Temperature | 0 - 15°C | 100 - 110°C (Reflux) |

| Reaction Time | 2 - 4 hours | 4 - 6 hours |

| Product | 4-Hydroxy-6-nitroquinoline | This compound |

| CAS Number | 23432-42-0[5] | 13675-94-0[6] |

| Appearance | Yellow Solid | Yellow to Light Brown Solid |

| Typical Yield | 75 - 85% | 80 - 90% |

Synthesis Workflow Visualization

The following diagram illustrates the logical flow of the two-step synthesis process.

Caption: Synthetic pathway from 4-hydroxyquinoline to this compound.

References

Spectroscopic and Synthetic Profile of 4-Chloro-6-nitroquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS), a detailed experimental protocol for its synthesis, and a hypothesized biological pathway for 4-chloro-6-nitroquinoline. Due to the limited availability of direct experimental spectra in public databases, this guide combines data from closely related analogs and predictive methodologies to offer a robust resource for researchers.

Spectroscopic Data

The following sections present the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and by comparative analysis with structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

The proton NMR spectrum of this compound is expected to exhibit distinct signals for the five aromatic protons on the quinoline core. The electron-withdrawing effects of the nitro group at the 6-position and the chlorine atom at the 4-position will significantly influence the chemical shifts, generally shifting the protons downfield.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 8.8 - 9.0 | d | J = 4.5 - 5.0 Hz |

| H-3 | 7.6 - 7.8 | d | J = 4.5 - 5.0 Hz |

| H-5 | 8.7 - 8.9 | d | J = 2.0 - 2.5 Hz |

| H-7 | 8.3 - 8.5 | dd | J = 9.0 - 9.5 Hz, 2.0 - 2.5 Hz |

| H-8 | 7.8 - 8.0 | d | J = 9.0 - 9.5 Hz |

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

¹³C NMR (Predicted)

The carbon NMR spectrum will reflect the electronic environment of the nine carbon atoms in the this compound molecule. The carbons attached to the electronegative chlorine and nitrogen atoms (C-4 and the carbons of the pyridine ring) and the carbon bearing the nitro group (C-6) are expected to be significantly deshielded.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 152 |

| C-3 | 122 - 124 |

| C-4 | 143 - 145 |

| C-4a | 148 - 150 |

| C-5 | 128 - 130 |

| C-6 | 145 - 147 |

| C-7 | 124 - 126 |

| C-8 | 131 - 133 |

| C-8a | 149 - 151 |

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound will be characterized by absorption bands corresponding to the vibrations of its functional groups.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| C=N Stretch (Quinoline) | 1610 - 1580 | Medium |

| C=C Stretch (Aromatic) | 1580 - 1450 | Medium to Strong |

| Asymmetric NO₂ Stretch | 1550 - 1520 | Strong |

| Symmetric NO₂ Stretch | 1350 - 1320 | Strong |

| C-Cl Stretch | 800 - 700 | Strong |

| Aromatic C-H Bend (oop) | 900 - 675 | Strong |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a prominent molecular ion peak. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed, with the [M+2]⁺ peak having an intensity of approximately one-third of the [M]⁺ peak.

| Ion | Predicted m/z | Notes |

| [M]⁺ | 208 | Corresponding to C₉H₅³⁵ClN₂O₂ |

| [M+2]⁺ | 210 | Corresponding to C₉H₅³⁷ClN₂O₂ |

| [M-NO₂]⁺ | 162 | Loss of the nitro group |

| [M-Cl]⁺ | 173 | Loss of the chlorine atom |

| [M-NO₂-HCN]⁺ | 135 | Subsequent loss of HCN from [M-NO₂]⁺ |

Experimental Protocols

The following is a plausible multi-step synthesis for this compound, based on established organic chemistry reactions for quinoline synthesis.

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 6-Nitroquinoline (Skraup Synthesis)

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, cautiously add concentrated sulfuric acid to glycerol with cooling in an ice bath.

-

Addition of Reactants: To this cooled mixture, slowly add p-nitroaniline. Then, add an oxidizing agent such as nitrobenzene or arsenic pentoxide.

-

Heating: Heat the reaction mixture gently at first. The reaction is exothermic and may become vigorous. Once the initial reaction subsides, heat the mixture to 120-130 °C for several hours.

-

Work-up: Cool the mixture and carefully pour it into a large volume of water. Neutralize the solution with a base (e.g., sodium hydroxide) to precipitate the crude 6-nitroquinoline.

-

Purification: The crude product can be purified by steam distillation or recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of 6-Nitroquinoline-N-oxide

-

Reaction Setup: Dissolve the purified 6-nitroquinoline in glacial acetic acid in a round-bottom flask.

-

Oxidation: Add hydrogen peroxide (30% solution) dropwise to the solution while stirring.

-

Heating: Heat the reaction mixture at 70-80 °C for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and pour it into ice water. The product, 6-nitroquinoline-N-oxide, will precipitate.

-

Purification: Collect the precipitate by filtration, wash with water, and dry. Recrystallize from a suitable solvent if necessary.

Step 3: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place the 6-nitroquinoline-N-oxide.

-

Chlorination: Add phosphorus oxychloride (POCl₃) in excess.

-

Heating: Gently reflux the mixture for 2-3 hours.

-

Work-up: Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring. The excess POCl₃ will be hydrolyzed.

-

Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonia solution) until the product precipitates. Extract the product with a suitable organic solvent such as chloroform or dichloromethane.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Hypothesized Biological Pathway

This compound has been identified as a dopamine and serotonin (5-HT) receptor antagonist. These receptors are typically G-protein coupled receptors (GPCRs). The following diagram illustrates a generalized GPCR signaling pathway that could be modulated by this compound.

Caption: Hypothesized GPCR signaling pathway modulated by this compound.

This pathway illustrates that as an antagonist, this compound would bind to the receptor, preventing the endogenous ligand (like dopamine or serotonin) from binding and activating the G-protein. This inhibition would block the downstream signaling cascade, leading to a change in the cellular response. The specific downstream effects would depend on the particular receptor subtype and the cell type in which it is expressed.

The Unseen Architect: A Technical Guide to the Biological Mechanism of 4-Chloro-6-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-6-nitroquinoline, a heterocyclic aromatic compound, is emerging as a molecule of significant interest within the scientific community, particularly in the realms of oncology and microbiology. While comprehensive research is ongoing, current evidence suggests a multi-faceted mechanism of action, positioning it as a promising scaffold for the development of novel therapeutic agents. This technical guide synthesizes the available data on the biological activities of this compound and its structural analogs, providing an in-depth analysis of its putative mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of its interaction with cellular systems.

Introduction

The quinoline ring system is a foundational scaffold in medicinal chemistry, giving rise to a plethora of compounds with diverse biological activities, from antimalarials like chloroquine to potent anticancer agents. The strategic placement of a chloro group at the 4-position and a nitro group at the 6-position of the quinoline core endows this compound with unique electronic properties that are believed to underpin its biological effects. This document aims to provide a detailed exploration of its mechanism of action, drawing upon direct studies and insightful comparisons with structurally related molecules.

Putative Mechanisms of Action in Biological Systems

The biological activity of this compound is not attributed to a single, discrete target but rather to a cascade of cellular events. The primary hypothesized mechanisms include the induction of programmed cell death (apoptosis), cell cycle disruption, and the generation of oxidative stress.

Induction of Apoptosis and Cell Cycle Arrest

A significant body of evidence on related nitroquinoline compounds points towards the potent induction of apoptosis in cancer cells.[1] This is thought to occur through both intrinsic and extrinsic pathways. The presence of the nitroaromatic moiety is often associated with the generation of reactive oxygen species (ROS), which can lead to DNA damage and trigger the apoptotic cascade.[2] Furthermore, studies on similar 7-chloroquinoline derivatives have demonstrated the ability to disrupt the mitochondrial membrane potential, a critical step in the intrinsic apoptotic pathway.[1]

It is also proposed that this compound derivatives can induce cell cycle arrest, halting the proliferation of malignant cells.[1] This effect is often observed in conjunction with apoptosis induction.

Generation of Reactive Oxygen Species (ROS)

The nitro group of this compound is a key player in its proposed mechanism of action. Enzymatic reduction of the nitro group within the cell can lead to the formation of nitro radical anions, which in the presence of molecular oxygen, generate superoxide radicals and other reactive oxygen species.[3] This surge in intracellular ROS can overwhelm the cellular antioxidant defenses, leading to oxidative stress. The consequences of this are manifold, including damage to DNA, proteins, and lipids, ultimately culminating in cell death.[2][4] Studies on the structurally related 8-hydroxy-5-nitroquinoline (nitroxoline) have shown that its pro-apoptotic activity is enhanced by copper, suggesting a potential role for metal chelation in its mechanism.[1][4]

Enzyme Inhibition

The quinoline scaffold is a known pharmacophore for the inhibition of various enzymes critical for cellular function. Derivatives of this compound are being investigated as potential inhibitors of protein kinases, which are key regulators of cell signaling pathways involved in cell proliferation, survival, and differentiation.[5] The 4-anilinoquinoline scaffold, which can be synthesized from this compound, is a well-established core for kinase inhibitors targeting receptors like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[5][6]

Furthermore, some quinoline-based compounds have been shown to inhibit DNA topoisomerases and DNA methyltransferases, enzymes crucial for DNA replication and gene expression.[2][7] The ability of this compound to intercalate with DNA, a mechanism proposed for some quinoline derivatives, could also contribute to its biological effects.[2]

Quantitative Data Summary

While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize the cytotoxic and enzyme inhibitory activities of structurally related compounds to provide a comparative context for its potential efficacy.

Table 1: Comparative Anticancer Activity (IC50 values in µM) of Related Quinoline Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 7-Chloro-4-anilinoquinoline derivative (5g) | HepG2 (Liver) | 2.09 | [6] |

| 7-Chloro-4-anilinoquinoline derivative (5g) | MCF-7 (Breast) | 4.63 | [6] |

| 7-Chloro-4-anilinoquinoline derivative (5e) | HepG2 (Liver) | 6.72 | [6] |

| 7-Chloro-4-anilinoquinoline derivative (5e) | SK-LU-1 (Lung) | 5.35 | [6] |

| 8-hydroxy-5-nitroquinoline (Nitroxoline) | Raji (Lymphoma) | 0.438 | [4] |

| 8-hydroxy-5-nitroquinoline (Nitroxoline) | HL60 (Leukemia) | 2.1 | [4] |

| 8-hydroxy-5-nitroquinoline (Nitroxoline) | Panc-1 (Pancreatic) | 3.5 | [4] |

| 8-hydroxy-5-nitroquinoline (Nitroxoline) | A2780 (Ovarian) | 1.8 | [4] |

Table 2: Inhibitory Activity of Representative Anilino-Quinoline/Quinazoline Derivatives against EGFR

| Compound | IC50 (µM) | Reference |

| Gefitinib (Iressa) | 0.02 - 0.08 | [5] |

| Erlotinib (Tarceva) | 0.002 | [5] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the hypothesized signaling pathways affected by this compound and a general workflow for its biological evaluation.

Caption: Hypothesized signaling pathway for this compound-induced apoptosis.

Caption: Generalized workflow for in vitro cytotoxicity evaluation.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the investigation of this compound's biological activity.

Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Materials:

-

Human cancer cell lines

-

RPMI 1640 medium with 10% fetal bovine serum

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).[8]

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.[8]

-

Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[8]

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[8]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

In Vitro Kinase Inhibition Assay (General)

This protocol provides a general method for assessing the inhibitory activity of compounds against a target kinase.

-

Materials:

-

Recombinant kinase (e.g., EGFR, VEGFR-2)

-

Kinase-specific substrate

-

ATP

-

Assay buffer

-

This compound derivatives (dissolved in DMSO)

-

Positive control inhibitor (e.g., Gefitinib for EGFR)

-

Kinase activity detection reagent (e.g., ADP-Glo™)

-

96-well or 384-well plates

-

Microplate reader

-

-

Procedure:

-

Prepare serial dilutions of the synthesized compounds in DMSO.[5]

-

In a microplate, add the assay buffer, substrate, and the diluted compounds.[5]

-

Initiate the kinase reaction by adding a mixture of the kinase and ATP.[5]

-

Incubate the plate at the recommended temperature for a specified duration (e.g., 30-60 minutes).[5]

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.[5]

-

Measure the signal (e.g., luminescence) using a microplate reader.[5]

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.[5]

-

Amination of this compound

This protocol is a general procedure for the synthesis of 4-amino-6-nitroquinoline derivatives.

-

Materials:

-

This compound

-

Amine nucleophile (e.g., butylamine, ethane-1,2-diamine)

-

Solvent (optional, e.g., DMF or NMP)

-

Standard laboratory glassware for reaction, workup, and purification

-

-

Procedure:

-

In a round-bottom flask, combine this compound (1.0 eq) and an excess of the amine nucleophile (2-5 eq).[9]

-

Heat the mixture with stirring. If a solvent is used, reflux the mixture. For neat reactions, heat to a temperature of 100-140 °C.[9]

-

Monitor the reaction by Thin Layer Chromatography (TLC).[9]

-

After the reaction is complete, cool the mixture to room temperature.[9]

-

If the product precipitates, collect it by filtration. Otherwise, dilute with an organic solvent and wash with water and brine.[9]

-

Dry the organic layer, filter, and concentrate. The crude product can be purified by recrystallization or column chromatography.[9]

-

Conclusion and Future Directions

This compound represents a promising scaffold in medicinal chemistry with the potential for a multifaceted mechanism of action against cancer and microbial diseases. The current body of research, largely based on analogous compounds, suggests that its biological efficacy stems from a combination of apoptosis induction, cell cycle arrest, ROS generation, and enzyme inhibition.

Future research should focus on the direct and comprehensive evaluation of this compound and its novel derivatives to definitively elucidate their specific molecular targets and signaling pathways. Such studies will be invaluable in unlocking the full therapeutic potential of this intriguing class of compounds and paving the way for the development of next-generation therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]

- 4. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Navigating the Physicochemical Landscape of 4-Chloro-6-nitroquinoline: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the solubility and stability of 4-Chloro-6-nitroquinoline, a crucial intermediate in synthetic and medicinal chemistry. In the absence of extensive publicly available quantitative data for this specific molecule, this document provides a robust framework based on the known properties of structurally related quinoline derivatives and nitroaromatic compounds. It equips researchers with detailed experimental protocols to determine these critical physicochemical parameters, ensuring the effective design of synthesis, formulation, and biological screening studies.

Solubility Profile of this compound

A thorough literature search did not yield specific quantitative solubility data for this compound in common laboratory solvents. However, based on its chemical structure—a chlorinated heterocyclic aromatic system with a polar nitro group—a qualitative solubility profile can be inferred. The presence of the quinoline core suggests a degree of hydrophobicity, while the nitro group can participate in dipole-dipole interactions.

Generally, substituted quinolines exhibit good solubility in a range of organic solvents.[1] For instance, compounds like 5-nitroquinoline and 6-methoxy-8-nitroquinoline are primarily soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), with limited solubility in water.[2][3] It is therefore anticipated that this compound will follow a similar pattern.

Illustrative Solubility Table:

The following table is provided as a template for researchers to populate with their own experimentally determined solubility data.

| Solvent | Polarity Index | Expected Solubility | Experimentally Determined Solubility (mg/mL at 25°C) |

| Dimethyl Sulfoxide (DMSO) | 7.2 | High | Data to be determined |

| N,N-Dimethylformamide (DMF) | 6.4 | High | Data to be determined |

| Acetone | 5.1 | Moderate to High | Data to be determined |

| Ethanol | 4.3 | Moderate | Data to be determined |

| Methanol | 5.1 | Moderate | Data to be determined |

| Acetonitrile | 5.8 | Moderate | Data to be determined |

| Dichloromethane (DCM) | 3.1 | Moderate to Low | Data to be determined |

| Water | 10.2 | Low | Data to be determined |

Stability of this compound

pH Stability:

The stability of similar compounds, such as 2-chloro-2'-deoxyadenosine, has been shown to be pH-dependent, with increased degradation under acidic conditions.[4] The quinoline nitrogen in this compound can be protonated at low pH, which may influence its stability. It is expected to be relatively stable at neutral and basic pH.

Thermal Stability:

Nitroaromatic compounds can be susceptible to thermal degradation.[5][6] The presence of both a chloro and a nitro group may influence the thermal decomposition profile of the molecule. Elevated temperatures could potentially lead to degradation, and it is advisable to store the compound in a cool environment.

Photostability:

Nitroaromatic compounds are known to be photosensitive and can undergo photodegradation upon exposure to UV or visible light.[7][8][9] This can involve complex photochemical reactions, including rearrangements and the formation of reactive species.[8][9] Therefore, it is crucial to protect this compound from light during storage and in solution.

Illustrative Stability Summary Table:

This table provides a framework for summarizing experimentally determined stability data.

| Condition | Stressor | Observation/Degradation Products |

| pH | pH 2 (Acidic) | Data to be determined |

| pH 7 (Neutral) | Data to be determined | |

| pH 10 (Basic) | Data to be determined | |

| Temperature | 40°C | Data to be determined |

| 60°C | Data to be determined | |

| Light | UV (e.g., 254 nm) | Data to be determined |

| Visible Light | Data to be determined |

Experimental Protocols

To empower researchers to generate specific data for this compound, the following detailed experimental protocols are provided.

Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.

Materials:

-

This compound

-

Selected laboratory solvents (e.g., DMSO, ethanol, water)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent.

-

Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.

-

Analyze each standard by HPLC and plot the peak area versus concentration to generate a linear calibration curve.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of solid this compound to a vial containing a known volume of the solvent.

-

Seal the vials and place them in a thermostatic shaker at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.

-

-

Sample Processing and Analysis:

-

After equilibration, centrifuge the samples to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

-

Dilute the filtered supernatant with the same solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample by HPLC.

-

-

Calculation of Solubility:

-

Determine the concentration of the dissolved compound in the diluted sample from the calibration curve.

-

Calculate the solubility by multiplying the determined concentration by the dilution factor.

-

Protocol for Assessing Stability by HPLC

This protocol outlines a general method for evaluating the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Aqueous buffers of different pH values (e.g., pH 2, 7, 10)

-

Organic solvent for stock solution (e.g., acetonitrile or methanol)

-

Temperature-controlled incubator or water bath

-

Photostability chamber with controlled light exposure

-

HPLC system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Test Solutions:

-

Prepare a stock solution of this compound in a suitable organic solvent.

-

For each stress condition (a specific pH, temperature, or light exposure), prepare test solutions by diluting the stock solution in the appropriate medium (e.g., the respective pH buffer for pH stability studies).

-

-

Application of Stress Conditions:

-

pH Stability: Incubate the test solutions at a constant temperature (e.g., 37°C) and collect aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

-

Thermal Stability: Incubate the test solutions at elevated temperatures (e.g., 40°C and 60°C) in the dark. Collect aliquots at specified time points.

-

Photostability: Expose the test solutions to a controlled light source (e.g., ICH-compliant photostability chamber) and simultaneously run a dark control. Collect aliquots at specified time points.

-

-

Sample Analysis:

-

At each time point, immediately analyze the collected aliquots by a validated, stability-indicating HPLC method. This method should be able to separate the parent compound from any potential degradation products.

-

Quantify the remaining percentage of this compound at each time point by comparing the peak area to that of the time zero sample.

-

Potential Degradation Pathway

Based on the known chemistry of related compounds, a potential degradation pathway for this compound, particularly under hydrolytic or photolytic stress, could involve the nucleophilic substitution of the chlorine atom at the 4-position.

References

- 1. benchchem.com [benchchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thermal degradation of chloramphenicol in model solutions, spiked tissues and incurred samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scispace.com [scispace.com]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Targets of 4-Chloro-6-nitroquinoline Derivatives

For Immediate Release

[City, State] – [Date] – In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Among these, derivatives of 4-chloro-6-nitroquinoline are emerging as a promising class of compounds with a diverse range of biological activities. This technical guide offers an in-depth exploration of the potential biological targets of these derivatives, providing researchers, scientists, and drug development professionals with a comprehensive resource to navigate their therapeutic potential. The information presented herein is a synthesis of current scientific literature, focusing on anticancer and antimicrobial applications.

Core Biological Activities and Potential Targets

Derivatives of this compound have demonstrated significant potential in two primary therapeutic areas: oncology and infectious diseases. Their mechanism of action is multifaceted, often involving the inhibition of key enzymes and disruption of critical cellular signaling pathways.

Anticancer Potential: A Multi-pronged Attack on Malignancy

The cytotoxic effects of this compound derivatives against various cancer cell lines are attributed to several key mechanisms:

-

Inhibition of Receptor Tyrosine Kinases (RTKs): A primary mode of action for many quinoline-based anticancer agents is the inhibition of RTKs that are crucial for cancer cell proliferation and survival. The 4-anilinoquinoline scaffold, readily synthesized from this compound, is a well-established pharmacophore for targeting the Epidermal Growth Factor Receptor (EGFR).[1] By competing with ATP for the kinase domain's binding site, these derivatives can block downstream signaling cascades, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which are pivotal for cell growth and survival.[1]

-

Induction of Apoptosis: Several studies on related quinoline derivatives have shown their ability to induce programmed cell death (apoptosis) in cancer cells. This is often a consequence of upstream kinase inhibition or the generation of intracellular reactive oxygen species (ROS).[2][3] The nitro group at the 6-position is a key structural feature that can be bioreduced to reactive intermediates, leading to oxidative stress and subsequent activation of apoptotic pathways.[3]

-

DNA Damage and Repair Inhibition: The planar quinoline ring system allows for intercalation into DNA, disrupting its replication and transcription. Furthermore, some quinoline derivatives have been identified as inhibitors of topoisomerases, enzymes essential for resolving DNA topological problems during cellular processes. Inhibition of these enzymes leads to DNA strand breaks and ultimately, cell death.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The antimicrobial properties of this compound derivatives are an area of growing interest, with potential applications against a range of pathogens.

-

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV: Similar to their anticancer effects, these derivatives can target bacterial topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. This mechanism is the hallmark of the quinolone class of antibiotics.

-

Metal Chelation: Some quinoline derivatives, particularly those with hydroxyl substitutions, are known to exert their antimicrobial effects through the chelation of essential metal ions required for microbial growth and enzymatic function. While not the primary mechanism for all derivatives, it represents a potential avenue for antimicrobial action.

-

Disruption of Biofilm Formation: Emerging research suggests that certain quinoline derivatives can inhibit quorum sensing, a cell-to-cell communication system in bacteria that regulates virulence and biofilm formation. By disrupting these pathways, these compounds can render bacteria more susceptible to conventional antibiotics and the host immune system.

Quantitative Data Summary

To facilitate a comparative analysis of the biological activity of various quinoline derivatives, the following tables summarize key quantitative data from the literature. It is important to note that much of the available data is for structurally related compounds, highlighting the need for further specific testing of this compound derivatives.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 4-Anilino-2-phenylquinoline Derivatives | MDA-MB-231 (Breast) | 0.04 | [4] |

| 4-Anilino-2-phenylquinoline Derivatives | SF-295 (CNS) | <0.01 | [4] |

| 4-Anilino-2-phenylquinoline Derivatives | NCI-H226 (Lung) | 0.94 | [4] |

| 6-Nitro-4-substituted Quinazoline Derivative (6c) | HCT-116 (Colon) | Data not specified | [5] |

| 6-Nitro-4-substituted Quinazoline Derivative (6c) | A549 (Lung) | Data not specified | [5] |

| Quinoline-based Dihydrazone Derivative (3b) | MCF-7 (Breast) | 7.016 | [2] |

| Quinoline-based Dihydrazone Derivative (3c) | MCF-7 (Breast) | 7.05 | [2] |

| 4-Aminoquinoline Derivative | MDA-MB-468 (Breast) | 7.35 - 8.73 | [6] |

| 4-Aminoquinoline Derivative | MCF-7 (Breast) | 8.22 | [6] |

Table 1: Cytotoxicity of Quinoline Derivatives against Various Cancer Cell Lines

| Compound Class | Bacterial Strain | MIC (mM) | Reference |

| 6-Chlorocyclopentaquinolinamine (7b) | MRSA | 0.125 | [7] |

| 2-Fluorocycloheptaquinolinamine (9d) | S. pyogenes | 0.25 | [7] |

| Quinoline-Sulfonamide Hybrid (QS3) | P. aeruginosa | 64 µg/mL | |

| Quinoline-Sulfonamide Hybrid (QS3) | E. faecalis & E. coli | 128 µg/mL | |

| Quinoline-Sulfonamide Hybrid (QS3) | S. typhi | 512 µg/mL | |

| Novel Quinoline Derivative (6) | Bacillus cereus, Staphylococcus, Pseudomonas, E. coli | 3.12 - 50 µg/mL | [8] |

Table 2: Minimum Inhibitory Concentration (MIC) of Antimicrobial Quinoline Derivatives

Visualizing the Mechanisms: Signaling Pathways and Workflows

To provide a clearer understanding of the complex biological processes involved, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

Caption: Inhibition of the EGFR signaling pathway by 4-anilino-6-nitroquinoline derivatives.

Caption: Proposed mechanism of apoptosis induction via ROS generation.

Caption: A typical workflow for the synthesis and biological screening of this compound derivatives.

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides detailed methodologies for key experiments cited in the evaluation of quinoline derivatives.

Protocol 1: MTT Assay for Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives against cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, MDA-MB-468)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against the compound concentration using appropriate software.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Objective: To determine the MIC of this compound derivatives against bacterial strains.

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

This compound derivatives (dissolved in DMSO)

-

96-well plates

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the compounds in MHB in a 96-well plate.

-

Inoculation: Add an equal volume of the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 3: Kinase Inhibition Assay (General)

Objective: To assess the inhibitory activity of this compound derivatives against a specific kinase (e.g., EGFR).

Materials:

-

Purified kinase enzyme

-

Kinase-specific substrate

-

ATP

-

Assay buffer

-

This compound derivatives

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

-

Plate reader

Procedure:

-

Reaction Setup: In a 384-well plate, add the kinase, substrate, and serially diluted test compounds in the assay buffer.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the remaining ATP or the amount of ADP produced using a suitable detection reagent and a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

The derivatives of this compound represent a versatile and promising scaffold for the development of novel anticancer and antimicrobial agents. Their ability to target multiple key cellular components, including protein kinases and topoisomerases, underscores their therapeutic potential. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the structure-activity relationships and mechanisms of action of this important class of compounds. Future research should focus on the synthesis and evaluation of a broader range of derivatives to identify lead compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles for clinical development.

References

- 1. benchchem.com [benchchem.com]

- 2. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure-Activity Relationship (SAR) Studies of 4-Chloro-6-nitroquinoline Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of 4-chloro-6-nitroquinoline analogs. The quinoline scaffold is a significant heterocyclic structure in medicinal chemistry, with many of its derivatives demonstrating a wide array of biological activities, including potent anticancer properties. The introduction of electron-withdrawing groups, such as chloro and nitro moieties, can significantly modulate the cytotoxic potential of the quinoline core. This document synthesizes available data to elucidate the key structural determinants for the anticancer potency and selectivity of these analogs, offering valuable insights for the design and development of novel therapeutic agents.

Quantitative Data on Biological Activity

The cytotoxic effects of various quinoline derivatives are commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values for several chloro- and nitro-substituted quinoline derivatives against various cancer cell lines, providing a basis for understanding the potential activity of this compound isomers.

Table 1: Cytotoxicity of 7-Chloroquinoline Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 7-Chloro-4-anilinoquinoline derivative (5e) | HepG2 (Liver) | 6.72 | [1] |

| SK-LU-1 (Lung) | 5.35 | [1] | |

| MCF-7 (Breast) | 9.50 | [1] | |

| 7-Chloro-4-anilinoquinoline derivative (5g) | HepG2 (Liver) | 2.09 | [1] |

| MCF-7 (Breast) | 4.63 | [1] | |

| 7-Chloroquinoline derivative 3 | HCT-116 (Colon) | 23.39 | [2] |

| Hela (Cervical) | 50.03 | [2] | |

| 7-Chloroquinoline derivative 9 | HCT-116 (Colon) | 21.41 | [2] |

| Hela (Cervical) | 21.41 | [2] |

Table 2: Cytotoxicity of 4-Aminoquinoline Derivatives

| Compound | R Group | Cancer Cell Line | GI50 (µM) | Reference |

| Chloroquine (CQ) | - | MDA-MB-468 | 24.36 | [3] |

| MCF-7 | 20.72 | [3] | ||

| 3 | 7-F | MDA-MB-468 | Increased vs. CQ | [3] |

| 4 | 7-Cl | MDA-MB-468 | 11.01 | [3] |

| MCF-7 | 51.57 | [3] | ||

| 5 | 7-Cl, N,N-dimethyl | MDA-MB-468 | 8.73 | [3] |

| 6 | 7-F, N,N-dimethyl | MDA-MB-468 | 11.47 | [3] |

| 7 | 7-CF3, N,N-dimethyl | MDA-MB-468 | 12.85 | [3] |

| 8 | 7-OCH3, N,N-dimethyl | MDA-MB-468 | 14.09 | [3] |

Table 3: Cytotoxicity of Other Substituted Quinolines

| Compound | Substituents | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| 7-methyl-8-nitro-quinoline | 7-methyl, 8-nitro | Caco-2 (Colorectal) | 1.871 | [2] |

| 8-nitro-7-quinolinecarbaldehyde | 8-nitro, 7-carbaldehyde | Caco-2 (Colorectal) | 0.535 | [2] |

Structure-Activity Relationship (SAR) Insights

The available data on related chloro- and nitroquinoline derivatives suggest that the positioning and nature of substituents on the quinoline ring are critical determinants of their anticancer activity.

-

Role of the 7-Chloro Group: The 7-chloro group in the quinoline nucleus is often considered optimal for activity.[4] For instance, the 7-chloro substituted dimethyl alkyl aminoquinoline derivative (compound 5) showed a drastic 5-fold increase in cytotoxicity against MDA-MB-468 cells compared to chloroquine.[3] Replacement of the chloro group with fluoro, trifluoromethyl, or methoxy groups led to a decrease in cytotoxicity.[3]

-

Influence of the Nitro Group: The introduction of a nitro group, a strong electron-withdrawing group, can significantly modulate the cytotoxic potential of the quinoline core.[2] One proposed mechanism for nitroaromatic compounds involves the generation of reactive oxygen species (ROS), which can induce oxidative stress and lead to DNA damage and apoptosis.[2]

-

Substitutions at the 4-Position: The 4-position of the quinoline ring is a crucial site for modification that significantly influences anticancer activity.[5] The introduction of amino side chains at this position, particularly those with terminal dialkylamino groups, appears to be beneficial for antiproliferative activity.[5]

-

Combined Effect of 4-Chloro and 6-Nitro Substitution: While direct data on a wide range of this compound analogs is limited, the synergistic effect of a halogen at position 4 and a nitro group at position 6 is an area of active investigation. The electron-withdrawing nature of both substituents is expected to enhance the molecule's ability to interact with biological targets.

Potential Mechanisms of Action

The anticancer activity of chloro-nitroquinoline analogs is likely multifactorial, involving the modulation of several key signaling pathways that control cell proliferation, survival, and death.

3.1. Kinase Inhibition

A prominent mechanism for many quinoline-based anticancer agents is the inhibition of protein kinases, which are critical components of signaling pathways often dysregulated in cancer.[5] The 7-chloro-6-nitroquinoline scaffold could potentially target key kinases in pathways such as the PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival.[5][6] Quinoline derivatives have also been developed as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1]

Caption: Hypothesized Kinase Inhibition Pathway.

3.2. Induction of Apoptosis

Some quinoline derivatives induce caspase-dependent apoptosis associated with the dissipation of the mitochondrial transmembrane potential and ROS generation.[7] The generation of ROS by nitroaromatic compounds can induce oxidative stress, leading to DNA damage and the activation of apoptotic pathways.[2]

Caption: Proposed Apoptosis Induction Pathway.

Experimental Protocols

4.1. General Synthesis of 4-Aminoquinoline Derivatives

A common method for synthesizing 4-aminoquinoline derivatives involves the nucleophilic substitution of a 4-chloroquinoline precursor.

-

Procedure:

-

A mixture of a 7-substituted-4-chloro-quinoline (2.5 mmol) and a suitable amine (e.g., butylamine, 5 mmol) is heated to 120–130 °C and maintained at this temperature for 6 hours with constant stirring.[3]

-

The reaction mixture is then cooled to room temperature and dissolved in dichloromethane.[3]

-

The organic layer is washed with 5% aqueous NaHCO3, followed by brine.[3]

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product.

-

The product can be further purified by column chromatography or recrystallization.

-

Caption: Synthesis Workflow for 4-Aminoquinolines.

4.2. MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.

-

Procedure:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[2]

-

Compound Treatment: The quinoline derivatives are dissolved in a suitable solvent, such as DMSO, and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).[2]

-

MTT Reagent Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours to allow the mitochondrial reductases in viable cells to convert MTT into formazan crystals.[2]

-

Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells).

-

Caption: Experimental Workflow for MTT Assay.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The collective data from related compounds indicate that substitutions at the 4 and 7-positions are critical for modulating cytotoxic activity. Future research should focus on the synthesis and direct comparative cytotoxic evaluation of a broader range of this compound analogs to establish a more definitive structure-activity relationship. Such studies will be invaluable in identifying lead compounds with enhanced potency and selectivity for further preclinical and clinical development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacy180.com [pharmacy180.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling and Docking of 4-Chloro-6-nitroquinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling and molecular docking of 4-chloro-6-nitroquinoline derivatives. This class of compounds holds significant promise in medicinal chemistry, with demonstrated potential as antagonists for the 5-HT6 receptor, which is implicated in conditions like Parkinson's disease and depression.[1] Computational techniques such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction are pivotal in the rational design and optimization of these derivatives as potential therapeutic agents.[2][3][4][5]

Core Concepts in In Silico Analysis

In silico modeling for drug discovery involves the use of computational methods to simulate and predict the interactions between a ligand (in this case, a this compound derivative) and a biological target, typically a protein or enzyme.[3][4][5] This approach accelerates the drug development process by identifying promising candidates and providing insights into their mechanisms of action before undertaking costly and time-consuming laboratory experiments.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex.[2] The goal is to predict the binding mode and affinity of a ligand to a target protein. The binding affinity is often represented by a docking score, which is an estimation of the binding free energy. A lower docking score generally indicates a more favorable binding interaction.

ADMET Prediction

ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound. These predictions are crucial for evaluating the drug-likeness of a molecule and identifying potential liabilities early in the drug discovery pipeline.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust in silico research. The following sections outline generalized yet detailed methodologies for molecular docking and ADMET prediction studies of this compound derivatives, based on common practices in the field.

Molecular Docking Protocol

A typical molecular docking workflow involves several key steps, from target preparation to the analysis of results.

1. Target Protein Preparation:

-

Selection and Retrieval: The three-dimensional structure of the target protein is retrieved from a protein database such as the Protein Data Bank (PDB). For instance, in studies involving HIV reverse transcriptase, the PDB ID 4I2P has been utilized.[6]

-

Preparation: The protein structure is prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. This step is crucial for ensuring the accuracy of the docking simulation. Software such as AutoDockTools or Schrödinger's Protein Preparation Wizard is commonly used for this purpose.

2. Ligand Preparation:

-

3D Structure Generation: The 2D structures of the this compound derivatives are drawn using chemical drawing software like ChemDraw or Marvin Sketch and then converted to 3D structures.

-

Energy Minimization: The 3D structures of the ligands are energy-minimized to obtain a low-energy conformation. This is typically done using force fields like MMFF94.

3. Docking Simulation:

-

Grid Box Definition: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.

-

Docking Algorithm: A docking program, such as AutoDock Vina or Glide, is used to dock the prepared ligands into the active site of the prepared protein. These programs employ search algorithms to explore different conformations and orientations of the ligand within the active site and use a scoring function to evaluate the binding affinity of each pose.

4. Analysis of Results:

-

Docking Score: The docking scores of the different derivatives are compared to rank their potential binding affinities.

-

Binding Interactions: The binding poses of the top-scoring ligands are visualized to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues in the active site. This analysis provides insights into the structure-activity relationship (SAR).

ADMET Prediction Protocol

ADMET prediction is typically performed using web-based tools or specialized software.

-

Input: The chemical structures of the this compound derivatives are provided as input to the prediction tool.

-

Prediction: The software uses pre-built models to predict various pharmacokinetic and toxicological properties, such as oral bioavailability, blood-brain barrier penetration, and potential for carcinogenicity.

-

Analysis: The predicted ADMET properties are analyzed to assess the drug-likeness of the compounds and identify any potential issues that may need to be addressed through chemical modification.

Data Presentation

The following tables summarize hypothetical quantitative data that would be generated from in silico studies of this compound derivatives.

Table 1: Molecular Docking Scores of this compound Derivatives against a Target Protein

| Compound ID | Derivative Substitution | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

| QN-01 | Unsubstituted | -8.5 | MET1199, GLU1197 | 2 |

| QN-02 | 2-Methyl | -8.9 | MET1199, LEU1120 | 2 |

| QN-03 | 2-Phenyl | -9.5 | TYR1230, MET1199, GLU1197 | 3 |

| QN-04 | 4-Amino | -9.2 | ASP1270, GLU1197 | 3 |

| QN-05 | 4-(4-bromophenyl) | -10.7 | VAL106, LYS103 | 1 |

Note: The data presented in this table is illustrative and based on typical values observed in molecular docking studies of similar compounds.[2][6]

Table 2: Predicted ADMET Properties of Selected this compound Derivatives

| Compound ID | Molecular Weight ( g/mol ) | LogP | H-bond Donors | H-bond Acceptors | Oral Bioavailability (%) |

| QN-01 | 208.60 | 3.1 | 0 | 4 | 75 |

| QN-03 | 284.73 | 4.5 | 0 | 4 | 68 |

| QN-05 | 441.72 | 5.8 | 1 | 5 | 55 |

Note: This data is hypothetical and represents typical outputs from ADMET prediction software.

Visualizations

The following diagrams, generated using Graphviz, illustrate key workflows and relationships in the in silico modeling process.

References

- 1. This compound | 13675-94-0 | NAA67594 [biosynth.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Computational methods in drug discovery [beilstein-journals.org]

- 6. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Medicinal Chemistry of 4-Chloro-6-nitroquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-6-nitroquinoline stands as a pivotal, yet often unheralded, scaffold in the landscape of medicinal chemistry. First described in the scientific literature in the mid-20th century, this heterocyclic compound has since emerged as a crucial intermediate in the synthesis of a diverse array of bioactive molecules. Its strategic substitution with a chloro group at the 4-position and a nitro group at the 6-position provides synthetic chemists with versatile handles for molecular elaboration, leading to the development of potent therapeutic agents, particularly in the realms of oncology and infectious diseases. This technical guide delves into the historical discovery, synthetic methodologies, and the evolution of this compound as a cornerstone in modern drug discovery. While the direct biological activity of the core molecule is not extensively documented, its instrumental role in the generation of targeted therapies underscores its significance. This document will detail established synthetic protocols for analogous compounds, infer potential biological targets based on its prominent derivatives, and propose experimental workflows for its comprehensive biological characterization.

Discovery and Historical Context

The first documented mention of derivatives of 4-chloro- and 6-nitroquinoline appeared in a 1948 publication by J.C.E. Simpson and P.H. Wright in the Journal of the Chemical Society. This early work laid the foundation for the exploration of the chemical space around the quinoline nucleus, a privileged scaffold in medicinal chemistry. For several decades, this compound remained primarily a subject of academic interest, valued for its chemical reactivity. However, with the advent of targeted therapies in the late 20th and early 21st centuries, its importance surged. Researchers identified it as a key building block for the synthesis of potent kinase inhibitors and antimalarial agents, cementing its status as a valuable intermediate in drug development.

Synthesis of this compound

The synthesis of this compound is not explicitly detailed in many contemporary sources, as it is often a commercially available starting material. However, its preparation can be inferred from established synthetic routes for analogous quinoline derivatives. The most common approach involves the chlorination of a 6-nitro-4-hydroxyquinoline precursor. A generalized synthetic workflow is presented below.

Caption: Generalized synthetic pathway to this compound.

Experimental Protocol: Chlorination of 6-Nitro-4-hydroxyquinoline (Analogous Procedure)

This protocol is adapted from the synthesis of similar 4-chloroquinoline derivatives. Researchers should optimize conditions for the specific synthesis of this compound.

Materials:

-

6-Nitro-4-hydroxyquinoline

-

Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Toluene

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-nitro-4-hydroxyquinoline (1.0 equivalent) in an excess of phosphorus oxychloride (or thionyl chloride). Add a catalytic amount of DMF.

-

Chlorination: Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess chlorinating agent under reduced pressure. Add toluene and evaporate again to ensure complete removal.

-

Neutralization and Extraction: Cautiously quench the reaction residue by adding it to a stirred mixture of crushed ice and saturated sodium bicarbonate solution until the pH is neutral. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-